molecular formula C14H13N3 B2591279 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine CAS No. 881040-42-2

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2591279
CAS No.: 881040-42-2
M. Wt: 223.279
InChI Key: NAQIFSCICSFMPP-UHFFFAOYSA-N
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Description

“2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” is a type of aromatic heterocyclic compound . It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple method for the synthesis of imidazo pyrimidine-3-carbonitriles and 1,2,4-triazolo [4,3-a]pyrimidines derivatives involves a three-component one-pot condensation of various aromatic aldehydes, malononitrile and 2-aminobenzimidazole or 3-amino-1,2,4-triazole .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic heterocycles that contain two nitrogen atoms . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . This process is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Palladium-Catalyzed Regioselective Arylation

A study by Li et al. (2003) presented an efficient method for the arylation of imidazo[1,2-a]pyrimidine at the 3-position with aryl bromides, facilitated by palladium catalysis. This process offers a one-step synthesis route for 3-arylimidazo[1,2-a]pyrimidines, expanding the utility of this heterocycle in synthetic chemistry (Li et al., 2003).

Synthetic Approaches and Functionalizations

Goel et al. (2015) provided a comprehensive overview of the decade's advancements in the synthesis and functionalization of imidazo[1,2-a]pyrimidines. This review highlighted various chemosynthetic methodologies, including multicomponent reactions, condensation, cyclizations, and bond formation strategies, illustrating the heterocycle's significant potential in drug development and medicinal chemistry (Goel et al., 2015).

Copper-Catalyzed Tandem Oxidative C–H Amination/Cyclizations

Pericherla et al. (2013) described a copper-catalyzed process for synthesizing imidazo[1,2-a]pyridines via tandem imine formation and intramolecular oxidative C–H bond amination/cyclizations. This method underscores the versatility of copper catalysis in constructing heterocyclic compounds, with potential implications for pharmaceutical development (Pericherla et al., 2013).

Regiospecific Synthesis

Katritzky et al. (2003) achieved regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines in yields of 35-92%. Their method involves the reaction of 2-aminopyridines or 2-(or 4-)aminopyrimidines, showcasing an efficient strategy for producing variously substituted imidazo[1,2-a]pyrimidines (Katritzky et al., 2003).

Synthesis and Anti-inflammatory Activity

Zhou et al. (2008) explored the anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives. Their work involved designing and synthesizing compounds with specific substitutions to enhance COX-2 selectivity, indicating the scaffold's relevance in developing new anti-inflammatory agents (Zhou et al., 2008).

Solid-Phase Synthesis

Kazzouli et al. (2003) reported on the solid-phase synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, demonstrating the utility of solid support in facilitating the condensation between α-bromoketone and 2-aminopyridine or 2-aminopyrimidine derivatives. This approach highlights the adaptability of solid-phase synthesis techniques in constructing complex heterocycles (Kazzouli et al., 2003).

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . There is ongoing research into their potential uses, including as anti-inflammatory agents and antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being considered in this research .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQIFSCICSFMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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